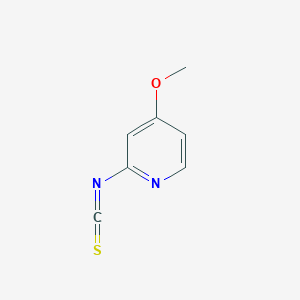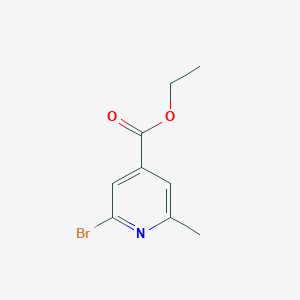
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3IN. It is characterized by the presence of trifluoromethyl, iodophenyl, and acetimidoyl chloride groups. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride typically involves the reaction of 3-iodoaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, base (e.g., potassium carbonate)
Major Products Formed
Substitution Products: N-substituted derivatives
Oxidation Products: Oxidized derivatives with different functional groups
Coupling Products: Biaryl compounds
科学研究应用
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride, making it more reactive towards nucleophiles. The iodophenyl group can participate in coupling reactions, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride is unique due to the presence of the iodophenyl group, which allows for specific coupling reactions that are not possible with other similar compounds. The trifluoromethyl group also imparts distinct electronic properties, enhancing its reactivity and making it valuable in various synthetic applications.
属性
分子式 |
C8H4ClF3IN |
|---|---|
分子量 |
333.47 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(3-iodophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3IN/c9-7(8(10,11)12)14-6-3-1-2-5(13)4-6/h1-4H |
InChI 键 |
ZMSUEXGCCMGRDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


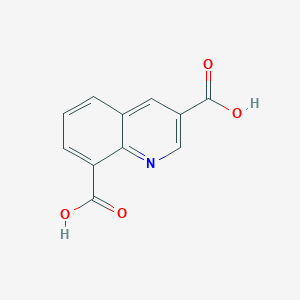
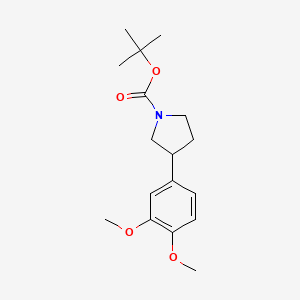
![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
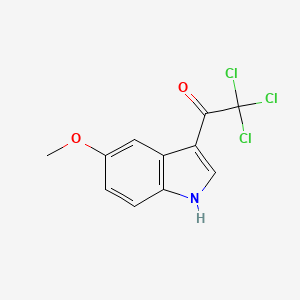


![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)

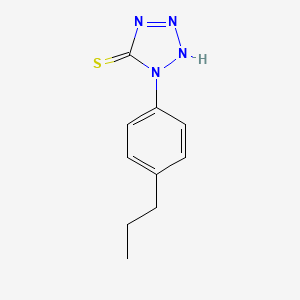
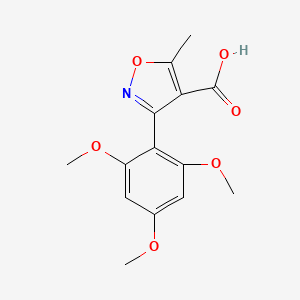
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
